N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine
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Overview
Description
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a prop-2-en-1-amine group attached to a 4-propan-2-ylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine typically involves the reaction of 4-propan-2-ylbenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-one.
Reduction: Reduced amines such as this compound hydrochloride.
Substitution: Substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
- N-[(4-methylphenyl)methyl]prop-2-en-1-amine
- N-[(4-ethylphenyl)methyl]prop-2-en-1-amine
- N-[(4-isopropylphenyl)methyl]prop-2-en-1-amine
Comparison: N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties This makes it different from other similar compounds that may have different alkyl groups attached to the phenyl ring
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-4-9-14-10-12-5-7-13(8-6-12)11(2)3/h4-8,11,14H,1,9-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOUXKMJQAGCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406023 |
Source
|
Record name | N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892588-50-0 |
Source
|
Record name | N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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